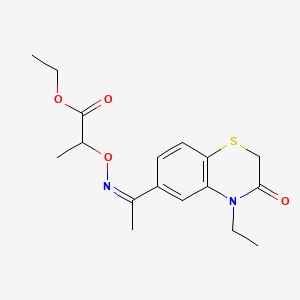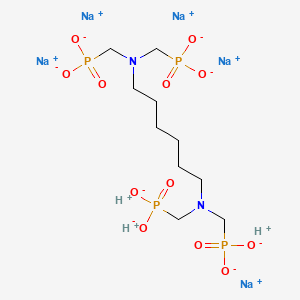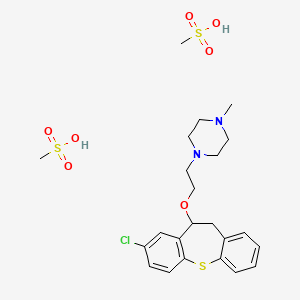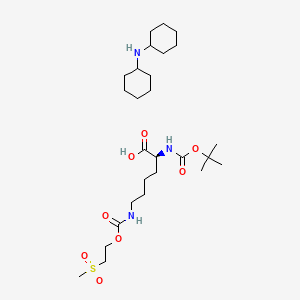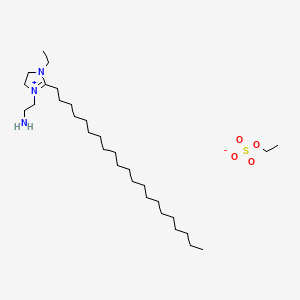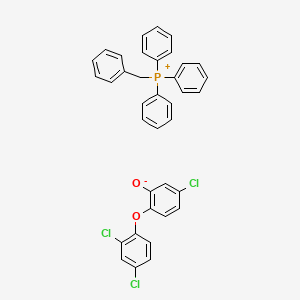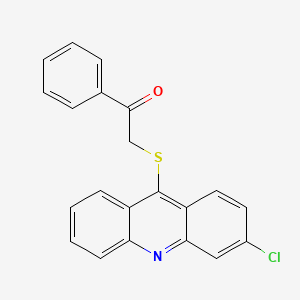
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) is a complex organic compound that combines carbohydrate moieties with a stannylated benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucose and fructose units are protected using suitable protecting groups to prevent unwanted reactions.
Formation of Glycosidic Bond: The protected glucose and fructose units are then linked via a glycosidic bond.
Introduction of Stannylated Benzoate: The stannylated benzoate moiety is introduced through esterification, using tributylstannyl chloride and a suitable base.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester and stannyl groups can be reduced under suitable conditions.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and alkanes.
Substitution: Compounds with different functional groups replacing the stannyl group.
科学研究应用
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) involves its interaction with specific molecular targets. The stannyl group can interact with metal ions and enzymes, potentially modulating their activity. The carbohydrate moieties can interact with carbohydrate-binding proteins, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate: Another compound with a similar carbohydrate structure but different ester group.
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, hexadecanoate: Similar structure with a different fatty acid ester.
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate: Similar structure with a shorter fatty acid ester.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, mono(2-(((tributylstannyl)oxy)carbonyl)benzoate) is unique due to the presence of the stannylated benzoate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
63128-03-0 |
|---|---|
分子式 |
C32H52O14Sn |
分子量 |
779.5 g/mol |
IUPAC 名称 |
1-O-[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-O-tributylstannyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H26O14.3C4H9.Sn/c21-5-10-12(24)14(26)16(28)20(33-10,19(7-23)15(27)13(25)11(6-22)32-19)34-18(31)9-4-2-1-3-8(9)17(29)30;3*1-3-4-2;/h1-4,10-16,21-28H,5-7H2,(H,29,30);3*1,3-4H2,2H3;/q;;;;+1/p-1/t10-,11-,12-,13-,14+,15+,16-,19+,20+;;;;/m1..../s1 |
InChI 键 |
ZPRMOHBDLQWNHY-ZJVJEXGISA-M |
手性 SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


